molecular formula C19H16BrClN2OS B2819822 6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one CAS No. 897619-84-0

6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one

Cat. No.: B2819822
CAS No.: 897619-84-0
M. Wt: 435.76
InChI Key: GBQGAKKHXKYDOF-UHFFFAOYSA-N
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Description

6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one is a complex organic compound that belongs to the class of thiochromenones. This compound is characterized by the presence of a bromine atom at the 6th position, a chlorophenyl group attached to a piperazine ring, and a thiochromenone core structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one typically involves multiple steps:

    Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate catalysts.

    Final Coupling with Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromenone core.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the thiochromenone structure.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various substituted thiochromenones, piperazine derivatives, and halogenated aromatic compounds.

Scientific Research Applications

6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one
  • 6-Bromo-3-[4-(4-chlorophenyl)piperazin-1-yl]thiochromen-4-one
  • 6-Bromo-3-[4-(2-fluorophenyl)piperazin-1-yl]thiochromen-4-one

Uniqueness

6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one is unique due to the specific positioning of the bromine and chlorophenyl groups, which confer distinct pharmacological properties. Its structure allows for selective binding to certain receptors and enzymes, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2OS/c20-13-5-6-18-14(11-13)19(24)17(12-25-18)23-9-7-22(8-10-23)16-4-2-1-3-15(16)21/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQGAKKHXKYDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=CSC4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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